molecular formula C10H14N2O3 B13299250 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13299250
M. Wt: 210.23 g/mol
InChI Key: KAHMVBMHOIDMIL-UHFFFAOYSA-N
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Description

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2,2,3,3-tetramethylcyclopropyl group and a carboxylic acid moiety at the 3-position. The tetramethylcyclopropyl group introduces significant steric bulk, which may influence physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(2,2,3,3-tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-9(2)5(10(9,3)4)7-11-6(8(13)14)12-15-7/h5H,1-4H3,(H,13,14)

InChI Key

KAHMVBMHOIDMIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=NC(=NO2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetramethylcyclopropyl hydrazine with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 3-carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with alcohols under acidic or coupling-agent-mediated conditions yields esters. For example:

ReactantConditionsProductYieldSource
EthanolEDCI/HOBt, DMF, DIPEA, 100°CEthyl 5-(2,2,3,3-tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate24%

This method mirrors the synthesis of structurally analogous ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate , where carbodiimide-mediated coupling achieves ester formation.

Amidation

Coupling with amines via EDCI/HOBt or other agents produces amides:

AmineConditionsApplication
Primary/secondary aminesEDCI, HOBt, DIPEA, DMF, 25–100°CPharmacologically active amides (e.g., HDAC inhibitors, antiviral agents)

Notably, such amidation strategies are critical for generating bioactive derivatives, as seen in SARS-CoV-2 PLpro inhibitors .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core undergoes nucleophilic substitution and cycloaddition reactions:

Nucleophilic Substitution

The C-5 position (adjacent to the tetramethylcyclopropyl group) is susceptible to nucleophilic attack. For example:

NucleophileConditionsOutcome
HydroxylaminepH 9.5 borate buffer, 90°CAmidoxime intermediates (precursors to heterocyclic expansions)

This reactivity is exploited in DNA-encoded library synthesis, where amidoximes serve as intermediates for further functionalization .

Cyclodehydration

Heating O-acylamidoximes derived from the oxadiazole carboxylic acid facilitates cyclodehydration to form fused heterocycles:

SubstrateConditionsProductConversion
O-Acylamidoxime90°C, pH 9.5 bufferBicyclic oxadiazoles51–92%

Influence of the Tetramethylcyclopropyl Group

The bulky, electron-rich cyclopropyl substituent:

  • Steric effects : Hinders nucleophilic attack at C-5, necessitating elevated temperatures or prolonged reaction times.

  • Electronic effects : Stabilizes intermediates through hyperconjugation, enhancing yields in cyclization reactions .

Key Pharmacological Modifications

Derivatives of this compound show promise in drug discovery:

ModificationBiological ActivityMechanismSource
Amide-linked HDAC inhibitorsAnticancer (IC₅₀ = 8.2–12.1 nM)HDAC-1 inhibition, caspase-3 activation
PLpro-targeting amidesAntiviral (EC₅₀ = 4.3–5.4 μM)SARS-CoV-2 protease inhibition

Stability and Side Reactions

  • Hydrolysis : The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong bases to form carboxylic acid derivatives.

  • Decarboxylation : Prolonged heating above 100°C may induce decarboxylation, forming 5-(2,2,3,3-tetramethylcyclopropyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and selected analogs:

Compound Name Core Structure Substituent at Position 5 Carboxylic Acid Position Molecular Formula Notes on Steric/Electronic Effects
5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid 1,2,4-Oxadiazole 2,2,3,3-Tetramethylcyclopropyl 3 C₁₀H₁₄N₂O₃ High steric bulk; increased lipophilicity
5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 1,2,4-Oxadiazole 2-Methylfuran-3-yl 3 C₈H₇N₂O₄ Electron-rich furan may enhance solubility
5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid 1,2-Oxazole 2-Methylcyclopropyl 3 C₈H₉NO₃ Smaller substituent; reduced steric hindrance
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate 1,2-Oxazole Cyclopropyl + 2,6-dichlorophenyl 4 (methyl ester) C₁₅H₁₃Cl₂NO₃ Dichlorophenyl adds hydrophobicity; ester modifies reactivity
Key Observations:
  • Steric Effects : The tetramethylcyclopropyl group in the target compound introduces greater steric hindrance compared to methylcyclopropyl () or furan () substituents. This could reduce enzymatic degradation but may also limit solubility.
  • Lipophilicity : The tetramethylcyclopropyl group likely increases logP compared to furan or smaller cyclopropyl analogs, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a derivative of the oxadiazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}N3_{3}O3_{3}
  • Molecular Weight : 223.25 g/mol
  • Structure :
    • The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms.
    • The presence of the tetramethylcyclopropyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit tumor growth and induce apoptosis in various cancer cell lines.
    • For instance, a study found that derivatives similar to 5-(2,2,3,3-tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited cytotoxic effects against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) with IC50_{50} values ranging from 10 to 50 µM .
  • Antimicrobial Activity :
    • The oxadiazole moiety has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • In vitro studies demonstrated that certain oxadiazole derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Properties :
    • Compounds containing the oxadiazole structure have been noted for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .
    • Specific derivatives have shown effectiveness in reducing edema in animal models of inflammation .
  • Neuroprotective Effects :
    • Some studies suggest that oxadiazole derivatives may offer neuroprotective benefits by acting on neurotransmitter systems and reducing oxidative stress .
    • This property is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

The biological activity of 5-(2,2,3,3-tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation (e.g., COX enzymes and HDACs) .
  • Receptor Modulation : The compound may interact with various receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways that regulate growth and apoptosis .
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, these compounds may protect cells from oxidative damage.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the anticancer effects of a series of oxadiazole derivatives including 5-(2,2,3,3-tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation with selectivity towards cancerous cells over normal cells .
Cell LineIC50_{50} (µM)
HT-29 (Colon)25
MCF-7 (Breast)30
HeLa (Cervical)40
  • Antimicrobial Efficacy Test :
    • In an investigation of antimicrobial properties, the compound demonstrated effective inhibition against E. coli with an MIC value of 15 µg/mL. This suggests potential as a therapeutic agent for bacterial infections .

Q & A

Q. Table 1: Example Reaction Conditions for Oxadiazole Synthesis

ReagentEquivalentsSolventTemperatureTime (h)Yield Range
Acetic Acid1.1AcOHReflux3–560–75%

Advanced: How can researchers optimize reaction conditions to suppress regioisomeric by-products during oxadiazole formation?

Answer:
Regioisomerism arises from competing nucleophilic attacks during cyclization. Mitigation strategies include:

  • Temperature modulation : Lowering reaction temperature (e.g., 80°C) reduces kinetic by-products but prolongs reaction time.
  • Catalyst screening : Transition metal catalysts (e.g., Cu(I)) can enhance regioselectivity by stabilizing transition states .
  • In situ monitoring : Use HPLC or TLC to track intermediate consumption and terminate reactions at optimal conversion points.

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Confirm cyclopropyl methyl groups (δ 1.2–1.5 ppm for 12H) and oxadiazole ring protons (δ 8.3–8.5 ppm) .
  • IR spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 253.0952 (calculated for C11H16N2O3).

Q. Table 2: Key Spectral Data for Analogous Oxadiazoles

Compound1H NMR (δ, ppm)IR (C=O, cm⁻¹)
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid8.21 (s, 1H), 7.85–7.45 (m, 5H)1705

Advanced: How should researchers address discrepancies in reported melting points or spectral data?

Answer:
Discrepancies often arise from purity variations or polymorphic forms. Resolve via:

  • Recrystallization : Test solvents (e.g., ethanol/water) to isolate pure crystalline forms.
  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or decomposition events .
  • Cross-validation : Compare with structurally analogous compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, mp 182–183°C) .

Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity?

Answer:

  • Enzyme inhibition assays : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates.
  • Cellular uptake studies : Employ fluorescent analogs or radiolabeled derivatives to assess permeability .

Advanced: How can stability studies under varying pH and temperature conditions be designed?

Answer:

  • Forced degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours.
  • Analytical monitoring : Use HPLC with UV detection to quantify degradation products (e.g., hydrolyzed oxadiazole rings) .
  • Kinetic modeling : Calculate activation energy (Ea) from Arrhenius plots to predict shelf-life.

Basic: What computational methods aid in predicting the compound’s reactivity or binding affinity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with protein targets (e.g., using AutoDock Vina) to prioritize in vitro testing .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM).
  • Cell line validation : Ensure consistent use of authenticated cell lines and assay conditions (e.g., serum-free media) .
  • Meta-analysis : Pool data from multiple studies using statistical tools like Cochran’s Q-test to identify outliers .

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